molecular formula C10H15FN2 B13253929 4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline CAS No. 1547037-43-3

4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline

Cat. No.: B13253929
CAS No.: 1547037-43-3
M. Wt: 182.24 g/mol
InChI Key: XYLDCWMOVHAOEM-UHFFFAOYSA-N
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Description

4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline is a fluorinated aniline derivative. This compound is characterized by the presence of an amino group and a fluorine atom attached to an ethyl chain, which is further connected to a dimethylaniline moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline typically involves the reaction of 4-(N,N-dimethylamino)benzaldehyde with 2-fluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and substituted aniline derivatives.

Scientific Research Applications

4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-fluoroethyl)aniline
  • 4-(1-Amino-2-fluoroethyl)-2-fluorophenol
  • 4-(1-Amino-2-fluoroethyl)-3-fluorophenol

Uniqueness

4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline is unique due to the presence of both the dimethylaniline moiety and the fluorinated ethyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1547037-43-3

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

4-(1-amino-2-fluoroethyl)-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-13(2)9-5-3-8(4-6-9)10(12)7-11/h3-6,10H,7,12H2,1-2H3

InChI Key

XYLDCWMOVHAOEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CF)N

Origin of Product

United States

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